molecular formula C15H22N2O6S B093594 Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid CAS No. 16947-86-7

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid

Cat. No.: B093594
CAS No.: 16947-86-7
M. Wt: 358.4 g/mol
InChI Key: VXGVRMMCUXPRFO-LBPRGKRZSA-N
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Description

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid is a synthetic organic compound characterized by its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid typically involves multiple steps:

    Formation of the sulfonylamino group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylamino intermediate.

    Introduction of the carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group.

    Coupling with the amino acid: The final step involves coupling the protected intermediate with an amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and high-throughput screening methods to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.

Biology and Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a protease inhibitor.

    Bioconjugation: It can be used to modify biomolecules, such as proteins, to study their function or enhance their stability.

Industry

    Coatings: The compound can be used in the formulation of coatings to improve their resistance to environmental degradation.

    Adhesives: It can be incorporated into adhesive formulations to enhance their bonding strength.

Mechanism of Action

The mechanism by which Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid exerts its effects depends on its application:

    Protease Inhibition: The compound can bind to the active site of proteases, preventing substrate access and thus inhibiting the enzyme’s activity.

    Polymer Modification: When used in polymers, it can interact with the polymer matrix, altering its physical properties.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Similar structure but with a butanoic acid backbone.

    (2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

    Structural Features: The specific arrangement of functional groups in Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid provides unique reactivity and interaction profiles.

    Applications: Its potential use in drug development and materials science distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVRMMCUXPRFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373183
Record name 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-86-7
Record name 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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